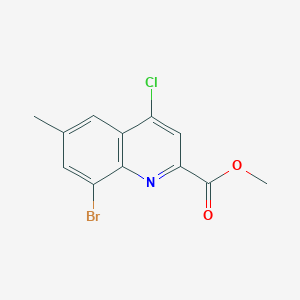

Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate

Description

Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate is a halogenated quinoline derivative characterized by a carboxylate ester group at position 2, bromo and chloro substituents at positions 8 and 4, respectively, and a methyl group at position 4. This compound belongs to a class of molecules with significant applications in medicinal chemistry and materials science due to the tunable electronic and steric properties imparted by its substituents. Its structure is typically confirmed via X-ray crystallography using programs like SHELX and visualized using tools such as ORTEP-3 . Synthetic routes for analogous compounds, such as methyl 4,6-dibromo-8-nitro-quinoline-2-carboxylate (4a), involve halogenation and esterification steps, achieving moderate yields (e.g., 66% for 4a) .

Properties

IUPAC Name |

methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO2/c1-6-3-7-9(14)5-10(12(16)17-2)15-11(7)8(13)4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOKEYGWZYJGGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a quinoline derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the quinoline ring .

Scientific Research Applications

Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-microbial drugs.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Key Observations:

- Electron Effects : The nitro group in 4a introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to the methyl group in the target compound.

- Steric and Stability Considerations : Chloro and bromo substituents in the target compound provide moderate steric hindrance and stability under thermal conditions, whereas nitro groups (as in 4a) may reduce thermal stability .

- NMR Profiling: Comparative NMR studies (e.g., ) highlight that substituent position (e.g., regions A and B) directly impacts chemical shift patterns. For instance, changes in regions corresponding to positions 29–36 and 39–44 indicate localized electronic environments, a principle applicable to quinoline derivatives.

Biological Activity

Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 314.57 g/mol. The presence of both bromine and chlorine atoms, along with a methyl ester group, contributes to its unique reactivity and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from to mg/mL . The compound's mechanism involves inhibition of bacterial cell division proteins such as FtsZ, which are critical for bacterial proliferation.

2. Anticancer Properties

The compound has also shown promising anticancer activity. In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells. The IC50 values ranged from 5 to 19 µM, indicating that some derivatives were more potent than standard chemotherapeutic agents like cisplatin . The selectivity of these compounds towards cancer cells over normal fibroblasts suggests potential for targeted cancer therapies.

3. Antiviral Activity

Recent investigations have explored the antiviral properties of quinoline derivatives, including this compound. It has been noted for its ability to inhibit viral replication in models of H5N1 influenza virus, with inhibition rates reaching over 90% in certain derivatives while maintaining low cytotoxicity . The antiviral mechanism is believed to be linked to the compound's lipophilicity and electron-withdrawing substituents that enhance its interaction with viral targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting drug metabolism and efficacy.

- Receptor Binding : It can bind to cellular receptors, modulating various biological pathways that lead to antimicrobial or anticancer effects.

Synthesis and Derivatives

This compound can be synthesized through various chemical reactions, including:

- Bromination : Using N-bromosuccinimide (NBS) in chloroform to introduce bromine at the desired position.

- Substitution Reactions : Nucleophilic substitutions can replace halogen atoms with other functional groups, enhancing the compound's biological profile.

- Coupling Reactions : Participating in Suzuki-Miyaura coupling reactions allows for the creation of more complex molecular architectures.

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, this compound was tested against standard antibiotics. Results indicated that it exhibited a higher inhibition zone against resistant strains of S. aureus compared to conventional treatments .

Case Study 2: Cancer Cell Line Studies

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than those of established chemotherapeutics, suggesting a potential new avenue for cancer treatment development .

Q & A

Q. What are the classical and modern synthetic routes for Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Classical methods like the Gould–Jacob or Friedländer reactions can construct the quinoline core, followed by halogenation and esterification steps. Transition metal-catalyzed cross-coupling (e.g., Suzuki for bromine introduction) or electrophilic substitution (for chloro groups) may enhance regioselectivity . For optimization, adjust parameters such as temperature (e.g., 378 K for AlCl3-mediated cyclization in 1,2-dichlorobenzene ), solvent polarity, and stoichiometry of halogenating agents. Microwave-assisted synthesis or ionic liquid media can improve yields and reduce side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H NMR : Focus on aromatic proton splitting patterns (e.g., doublets for isolated protons at C-3/C-5) and substituent-induced shifts (e.g., deshielding from electron-withdrawing Br/Cl groups) .

- IR : Identify ester carbonyl (C=O) stretches (~1730 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 245 [M⁺] in related quinoline esters) and fragmentation patterns (e.g., loss of COOCH3 or Br/Cl groups) .

Q. How is X-ray crystallography employed to confirm the molecular structure and substituent positions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines the structure by analyzing bond lengths, angles, and displacement parameters. For example, C–Br and C–Cl bond lengths should align with standard values (~1.89 Å and ~1.72 Å, respectively). Use ORTEP-3 or WinGX for visualizing thermal ellipsoids and intermolecular interactions (e.g., C–H⋯π bonds in centrosymmetric dimers) .

Advanced Research Questions

Q. How can researchers resolve ambiguities in stereochemical configuration when NMR data is inconclusive?

- Methodological Answer : If NMR cannot distinguish diastereomers (e.g., due to overlapping signals), employ SCXRD for absolute configuration determination. For dynamic systems, variable-temperature NMR or NOESY can probe spatial proximities. Computational methods (DFT or molecular docking) predict stable conformers and compare calculated/experimental NMR shifts .

Q. What challenges arise during crystallographic refinement of halogenated quinolines, and how are they addressed?

- Methodological Answer : Halogen atoms (Br/Cl) often exhibit anisotropic displacement, requiring high-resolution data (>0.8 Å) and restrained refinement in SHELXL. Twinning or disorder (common in bulky substituents) is mitigated by using the TWIN/BASF commands or partitioning occupancy . For weak data, integrate synchrotron radiation or cryocooling to enhance diffraction quality .

Q. How do bromo and chloro substituents influence regioselectivity in further functionalization reactions?

- Methodological Answer : Bromine’s polarizability directs electrophilic attacks to para/meta positions, while chloro groups act as weaker directors. For example, bromine at C-8 deactivates the quinoline core, making C-4 more reactive toward nucleophilic substitution. Monitor reactivity via Hammett constants (σₚ values: Br = +0.23, Cl = +0.11) and DFT-calculated Fukui indices .

Q. What strategies minimize side reactions during halogenation steps (e.g., over-bromination or dihalogenation)?

- Methodological Answer :

- Use controlled equivalents of NBS (N-bromosuccinimide) or SO2Cl2, with in-situ monitoring (TLC/GC-MS).

- Steric hindrance from the methyl group at C-6 can suppress dihalogenation at adjacent positions .

- Low-temperature (-78°C) conditions and Lewis acids (e.g., FeCl3) enhance selectivity for monohalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.